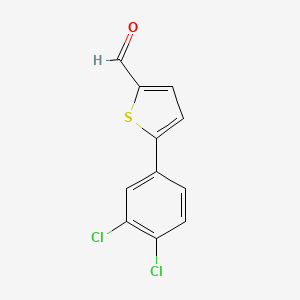

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Description

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is a thiophene-based aromatic aldehyde featuring a 3,4-dichlorophenyl substituent at the 5-position of the thiophene ring. The electron-withdrawing dichlorophenyl group enhances its reactivity in cross-coupling reactions, while the aldehyde functionality allows for further derivatization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXNRXDSEUCGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid.

Reduction: 5-(3,4-Dichlorophenyl)thiophene-2-methanol.

Substitution: 5-(3,4-Dichlorophenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that 5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde exhibits notable antibacterial properties. A study synthesized various arylthiophene-2-carbaldehyde derivatives and evaluated their biological activities. Among these derivatives, compounds with electron-withdrawing groups demonstrated excellent antibacterial efficacy against Gram-negative bacteria like Pseudomonas aeruginosa, showing an IC50 value of 29.7 µg/mL compared to standard antibiotics .

Antioxidant and Antiurease Activities

The compound has been screened for its nitric oxide (NO) scavenging capabilities and antiurease activity. The research found that several derivatives exhibited promising antioxidant activities, with IC50 values indicating their potential as therapeutic agents .

Material Science

Aggregation-Induced Emission (AIE)

this compound is also utilized in the development of AIE-active materials. These materials are characterized by their enhanced fluorescence upon aggregation, making them suitable for applications in bioimaging and phototherapy. For instance, derivatives of this compound have been used to create fluorescent probes that can effectively image brain vasculature .

Organic Light Emitting Diodes (OLEDs)

Thiophene-based compounds are integral to the development of OLEDs. The incorporation of this compound into polymeric matrices has shown potential for improving the efficiency and stability of light-emitting devices due to its favorable electronic properties .

Biochemical Probes

GPR35 Agonists

Recent studies have identified derivatives of this compound as potent GPR35 agonists. These compounds have shown significant activity in dynamic mass redistribution assays, suggesting their potential role in modulating GPR35 signaling pathways, which are implicated in various physiological processes .

Data Table: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 Value (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | 29.7 | Pseudomonas aeruginosa |

| Derivative 1 | Antioxidant | 45.6 | N/A |

| Derivative 2 | Antiurease | 27.1 | N/A |

Synthesis and Functionalization

The synthesis of this compound typically involves palladium-catalyzed reactions such as the Suzuki-Miyaura coupling method. This approach allows for the introduction of various functional groups that enhance the biological activity and material properties of the resulting compounds .

Case Studies

Case Study 1: Antibacterial Screening

In a systematic evaluation of arylthiophene derivatives, researchers synthesized multiple compounds and assessed their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of electron-withdrawing groups in enhancing antibacterial activity, with some derivatives outperforming traditional antibiotics .

Case Study 2: AIE Applications

Another study focused on the use of thiophene-based AIEgens for bioimaging applications. The compounds derived from this compound demonstrated high brightness and stability in biological systems, making them suitable for real-time imaging studies in live cells .

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in materials science applications .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

- Structure : Features a methoxy group (-OCH₃) instead of chlorine atoms.

- Synthesis : Typically prepared via Suzuki-Miyaura coupling or direct formylation of thiophene derivatives.

- Key Difference : The electron-donating methoxy group reduces electrophilicity at the aldehyde group compared to the electron-withdrawing dichlorophenyl substituent, impacting reaction kinetics in subsequent derivatizations .

5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3 in )

- Structure : Contains bromine atoms at the 4- and 5-positions of the thiophene ring.

- Synthesis : Achieved via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde using Br₂ and NaHCO₃ in chloroform (80% yield) .

- Comparison : Bromination increases molecular weight and polarizability, making this compound more suitable for halogen-bonding interactions in crystal engineering.

5-(4,5-Bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (Compound 6a in )

- Structure : Incorporates bulky carbazole groups, enhancing π-π stacking for optoelectronic applications.

- Synthesis : Prepared via Pd-catalyzed cross-coupling (80% yield) .

- Key Difference : The extended conjugation and carbazole substituents improve charge transport properties compared to the dichlorophenyl analog.

Physicochemical and Spectral Data

Biological Activity

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This method involves coupling a thiophene derivative with arylboronic acids under palladium catalysis. The compound's structure features a thiophene ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with key biological targets:

- Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK activity, which is critical in regulating the cell cycle. Inhibition of CDK2 has been linked to cytotoxic effects in cancer cell lines .

- Antioxidant Activity : The aldehyde group may contribute to the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties:

- Cell Viability Studies : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, compounds with similar structures have shown IC50 values ranging from 16.1% to 63.4% viability reduction compared to controls .

- Mechanistic Insights : The anticancer effects are often linked to apoptosis induction and cell cycle arrest at specific phases due to CDK inhibition .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Bacterial Inhibition : It has demonstrated potent antibacterial activity against pathogens such as Pseudomonas aeruginosa, with IC50 values comparable to standard antibiotics like streptomycin .

- Fungal Inhibition : Some derivatives have shown effectiveness against drug-resistant fungal strains, suggesting potential applications in treating infections caused by resistant organisms .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Efficacy :

- Antimicrobial Screening :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anticancer Activity (IC50) | Antibacterial Activity (IC50) | Notes |

|---|---|---|---|

| This compound | 21.2% (A549 cells) | 29.7 µg/mL (Pseudomonas aeruginosa) | Significant cytotoxicity |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | 27.1 µg/mL | Not specified | Superior urease inhibition |

| 3-(5-formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile | Not specified | 35.2 µg/mL | Best NO scavenger |

Q & A

Q. What are the standard synthetic routes for 5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions to attach the dichlorophenyl group to the thiophene core. For example, Suzuki-Miyaura coupling using Pd catalysts (e.g., PdCl₂(PPh₃)₂) with aryl boronic acids or stannanes under inert atmospheres (N₂/Ar) can achieve regioselective aryl-thiophene bonding . Optimization includes:

- Catalyst loading : 0.5–5 mol% Pd for cost efficiency and yield balance.

- Solvent selection : Polar aprotic solvents like THF or dichloroethane enhance reaction rates.

- Temperature : Reflux conditions (e.g., 80–110°C) improve coupling efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves intermediates, with yields averaging 14–34% depending on substituent complexity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Distinct aldehyde proton signals appear at δ ~9.8–10.0 ppm, while thiophene protons resonate at δ 6.9–7.6 ppm. Aromatic dichlorophenyl protons show splitting patterns consistent with para/meta substitution .

- FT-IR : Strong carbonyl (C=O) stretching vibrations near 1670–1680 cm⁻¹ confirm the aldehyde group .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.70–1.75 Å) and dihedral angles between thiophene and dichlorophenyl rings, critical for electronic property analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in further functionalization?

The aldehyde group undergoes nucleophilic additions (e.g., thioacetalization, oxidation) and condensations (e.g., Schiff base formation). For example:

- Thioacetalization : Reaction with thiols in acidic media forms thioacetals, protecting the aldehyde while enabling downstream modifications. Side reactions (e.g., oligomerization via methylene bridges) may occur if HCl/ZnCl₂ is used without strict stoichiometric control .

- Oxidation : Hydrogen peroxide (30% in acetic acid) oxidizes the aldehyde to a carboxylic acid (~80% yield), useful for coordinating metal ions or enhancing solubility . Mechanistic studies suggest sulfide-to-sulfone conversion precedes aldehyde oxidation .

Q. How does the electronic structure of this compound influence its application in organic electronics?

The compound’s π-conjugated system and electron-withdrawing Cl groups enable:

- Charge transport : DFT calculations reveal a narrow HOMO-LUMO gap (~3.1 eV), suitable for hole/electron transport in organic semiconductors .

- Optoelectronic tuning : Bromination at the thiophene ring (e.g., using Br₂/NaHCO₃) red-shifts absorption maxima, enhancing light-harvesting efficiency in photovoltaic devices .

- Device integration : Cross-coupling with carbazole or triphenylamine derivatives (via Pd catalysis) creates donor-acceptor systems with tunable emissive properties .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields (e.g., 14–85%) arise from:

- Substituent steric effects : Bulky groups (e.g., diphenylamino) reduce coupling efficiency due to hindered Pd catalyst access .

- Reaction monitoring : Incomplete conversion (detected via TLC/HPLC) may necessitate extended reaction times (48–72 hours) for higher yields .

- Byproduct formation : Oligomerization during chloromethylation can be minimized using controlled HCl flow and low temperatures .

Q. What methodologies enable the study of this compound’s interactions in biological systems (e.g., protein binding)?

Advanced techniques include:

- Docking simulations : Molecular modeling predicts binding affinities to targets like kinase domains, guided by the aldehyde’s electrophilicity .

- Fluorescent labeling : Schiff base formation with amine-containing biomolecules (e.g., lysine residues) allows tracking via fluorescence spectroscopy .

- Cellular assays : Annexin V/PI staining (via commercial kits) evaluates apoptosis induction in cancer cells, with IC₅₀ values correlated to substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.